molecular formula C6H4Cl2N2O2 B3168916 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid CAS No. 933702-99-9

2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid

Cat. No.: B3168916
CAS No.: 933702-99-9
M. Wt: 207.01 g/mol
InChI Key: NNTJWVUHMSHSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a carboxylic acid group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid typically involves the chlorination of 6-methylpyrimidine-5-carboxylic acid. The reaction is carried out using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the 2 and 4 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the carboxylic acid group to an alcohol.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

The major products formed from these reactions include substituted pyrimidines, pyrimidine aldehydes, pyrimidine alcohols, and various pyrimidine derivatives with extended carbon chains.

Scientific Research Applications

2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved vary based on the specific derivative or compound synthesized from it. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, which can affect its reactivity and applications.

    6-Methyluracil: A pyrimidine derivative with a different substitution pattern, used in different applications.

Uniqueness

2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

2,4-dichloro-6-methylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-2-3(5(11)12)4(7)10-6(8)9-2/h1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTJWVUHMSHSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid
Reactant of Route 4
2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.